4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone
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Overview
Description
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone is a sterically hindered phenol derivative. This compound is known for its unique structure, which includes a bromine atom and three tert-butyl groups attached to a cyclohexadienone ring. The presence of these bulky tert-butyl groups provides significant steric hindrance, making it an interesting subject for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone typically involves the bromination of 2,4,6-tri-tert-butylphenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcoholates, and phenolates.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium phenolate, amines, and alcoholates.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are less documented but would generally involve standard oxidizing and reducing agents.
Major Products Formed
Scientific Research Applications
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone has several scientific research applications:
Biology and Medicine: While specific applications in biology and medicine are less documented, compounds with similar structures are often studied for their potential biological activities.
Mechanism of Action
The mechanism of action of 4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone primarily involves its ability to form phenoxyl radicals. The steric hindrance provided by the tert-butyl groups influences the reactivity and stability of these radicals. The molecular targets and pathways involved are largely dependent on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Similar structure but lacks the bromine atom.
4-Bromo-2,6-di-tert-butylphenol: Similar but with fewer tert-butyl groups.
Uniqueness
4-Bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone is unique due to the combination of steric hindrance from the tert-butyl groups and the presence of a reactive bromine atom. This makes it particularly useful in studying steric effects and radical formation in chemical reactions .
Properties
Molecular Formula |
C18H29BrO |
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Molecular Weight |
341.3 g/mol |
IUPAC Name |
4-bromo-2,4,6-tritert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C18H29BrO/c1-15(2,3)12-10-18(19,17(7,8)9)11-13(14(12)20)16(4,5)6/h10-11H,1-9H3 |
InChI Key |
AXDBYSGOBINHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)Br |
Origin of Product |
United States |
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